molecular formula C8H17NO4Si B14534369 2,2-Diethoxy-1,6,2-oxazasilepan-7-one CAS No. 62305-46-8

2,2-Diethoxy-1,6,2-oxazasilepan-7-one

Cat. No.: B14534369
CAS No.: 62305-46-8
M. Wt: 219.31 g/mol
InChI Key: IYSQFEDBYSRGJR-UHFFFAOYSA-N
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Description

2,2-Diethoxy-1,6,2-oxazasilepan-7-one is a heterocyclic compound featuring a seven-membered ring system containing silicon, oxygen, and nitrogen atoms. This compound belongs to a class of silacyclic molecules, which are increasingly studied for their unique electronic properties and utility in materials science and medicinal chemistry .

Properties

CAS No.

62305-46-8

Molecular Formula

C8H17NO4Si

Molecular Weight

219.31 g/mol

IUPAC Name

2,2-diethoxy-1,6,2-oxazasilepan-7-one

InChI

InChI=1S/C8H17NO4Si/c1-3-11-14(12-4-2)7-5-6-9-8(10)13-14/h3-7H2,1-2H3,(H,9,10)

InChI Key

IYSQFEDBYSRGJR-UHFFFAOYSA-N

Canonical SMILES

CCO[Si]1(CCCNC(=O)O1)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Diethoxy-1,6,2-oxazasilepan-7-one typically involves the reaction of silicon-containing precursors with ethoxy groups and nitrogen-containing compounds. One common method includes the reaction of 2,2-diethoxytetrahydrofuran with silicon-based reagents under controlled conditions . The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This can include the use of continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

2,2-Diethoxy-1,6,2-oxazasilepan-7-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silicon-containing oxides, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

2,2-Diethoxy-1,6,2-oxazasilepan-7-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,2-Diethoxy-1,6,2-oxazasilepan-7-one involves its interaction with molecular targets and pathways within a given system. The compound’s silicon, oxygen, and nitrogen atoms play a crucial role in its reactivity and interactions with other molecules. These interactions can lead to various chemical transformations and biological effects .

Comparison with Similar Compounds

Structural and Functional Overview

The molecular structure of 2,2-Diethoxy-1,6,2-oxazasilepan-7-one integrates a silicon atom within a seven-membered oxazasilepan ring, flanked by ethoxy substituents. This configuration confers distinct properties:

  • Silacyclic Core : The silicon-oxygen-nitrogen framework offers thermal stability and hydrolytic resistance, making it suitable for industrial applications like polymer crosslinking .

Comparative Analysis with Structurally Similar Compounds

Silacyclic Compounds with Alkoxy Substituents

The table below compares this compound with structurally related silacyclic compounds:

Compound Name Molecular Formula Substituents Key Properties Applications
This compound C₇H₁₅NO₄Si Diethoxy High hydrolytic stability, moderate polarity Polymer additives, drug delivery
2,2-Dimethoxy-1,6-diaza-2-silacyclooctane C₆H₁₄N₂O₂Si Dimethoxy Lower molecular weight, increased polarity Catalysis, surface modification
11-Aminoundecyltriethoxysilane C₁₇H₃₉NO₃Si Triethoxy, amine Reactive amine group, strong adhesion Rubber composites, adhesives

Key Findings :

  • Ethoxy substituents in the target compound improve hydrophobicity compared to methoxy analogs, reducing hydrolysis rates in aqueous environments .
  • The seven-membered ring in this compound may offer enhanced conformational flexibility over eight-membered silacyclooctanes, influencing binding affinity in biological systems .
Azaspiro and Related Heterocyclic Compounds

Comparisons with nitrogen-rich heterocycles highlight functional group impacts:

Compound Name Molecular Formula Functional Groups Key Properties
2-Methoxy-1-(8-azaspiro[4.5]decan-8-yl)ethan-1-one C₁₂H₂₁NO₂ Methoxy, spirocyclic Rigid structure, moderate bioactivity
1-(8-(Ethoxymethyl)-6-azaspiro[3.4]octan-6-yl)-2-(methylamino)ethan-1-one C₁₃H₂₄N₂O₂ Ethoxymethyl, methylamino Enhanced solubility, CNS-targeting potential

Key Differences :

  • Unlike azaspiro compounds, the silacyclic core in this compound provides silicon-mediated electronic effects , which can alter reactivity in cross-coupling reactions .

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